molecular formula C8H11NOS B6305862 (2-(Ethylthio)pyridin-4-yl)methanol;  95% CAS No. 2301857-80-5

(2-(Ethylthio)pyridin-4-yl)methanol; 95%

Cat. No. B6305862
CAS RN: 2301857-80-5
M. Wt: 169.25 g/mol
InChI Key: AVAAVPZKRPPJCE-UHFFFAOYSA-N
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Description

2-(Ethylthio)pyridin-4-yl)methanol, also known as ETPM, is an organic compound that can be used in a variety of applications in the laboratory. It is a colorless liquid with a boiling point of 166°C and a melting point of -48°C. ETPM is a versatile molecule that has seen a wide range of applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

(2-(Ethylthio)pyridin-4-yl)methanol; 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used in the synthesis of polymers, as a catalyst in organic reactions, and as a ligand in coordination chemistry. In addition, (2-(Ethylthio)pyridin-4-yl)methanol; 95% has been used in the study of enzyme-catalyzed reactions, in the investigation of the mechanism of action of drugs, and in the study of biochemical and physiological processes.

Mechanism of Action

The mechanism of action of (2-(Ethylthio)pyridin-4-yl)methanol; 95% is not fully understood. It has been suggested that (2-(Ethylthio)pyridin-4-yl)methanol; 95% may act as an inhibitor of enzymes involved in the metabolism of drugs, as well as other biological processes. It has also been proposed that (2-(Ethylthio)pyridin-4-yl)methanol; 95% may act as a scavenger of reactive oxygen species, and as an antioxidant.
Biochemical and Physiological Effects
(2-(Ethylthio)pyridin-4-yl)methanol; 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, (2-(Ethylthio)pyridin-4-yl)methanol; 95% has been shown to reduce inflammation and oxidative stress, and to improve liver function. It has also been shown to reduce the risk of cancer, to improve cardiovascular health, and to protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The main advantage of (2-(Ethylthio)pyridin-4-yl)methanol; 95% is its versatility. It can be used in a variety of laboratory experiments, and its structure can be easily modified to suit the needs of the experiment. However, it should be noted that (2-(Ethylthio)pyridin-4-yl)methanol; 95% is a volatile compound, and care should be taken when handling it in the laboratory.

Future Directions

There are a number of potential future applications for (2-(Ethylthio)pyridin-4-yl)methanol; 95%. It could be used in the development of new drugs, agrochemicals, and materials. It could also be used in the study of enzyme-catalyzed reactions, in the investigation of the mechanism of action of drugs, and in the study of biochemical and physiological processes. In addition, (2-(Ethylthio)pyridin-4-yl)methanol; 95% could be used to develop new methods for the synthesis of compounds, and to improve the efficiency of existing synthesis methods. Finally, (2-(Ethylthio)pyridin-4-yl)methanol; 95% could be used to develop new methods for the delivery of drugs, and to improve the safety and efficacy of existing drug delivery systems.

Synthesis Methods

(2-(Ethylthio)pyridin-4-yl)methanol; 95% is synthesized from ethylthiopyridine and methanol through a reaction known as the Williamson ether synthesis. In this reaction, an alkyl halide reacts with an alcohol in the presence of a base to form an ether. The reaction of ethylthiopyridine and methanol is catalyzed by a base such as sodium hydroxide, producing (2-(Ethylthio)pyridin-4-yl)methanol; 95% as a product. The yields of this reaction can be improved by using a higher temperature, a higher concentration of the reactants, and a longer reaction time.

properties

IUPAC Name

(2-ethylsulfanylpyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-2-11-8-5-7(6-10)3-4-9-8/h3-5,10H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAAVPZKRPPJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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